molecular formula C7H6N2O4 B1365192 3,7-Diaza-bicyclo[3.3.1]nonan-2,4,6,8-tetraon CAS No. 4889-98-9

3,7-Diaza-bicyclo[3.3.1]nonan-2,4,6,8-tetraon

Katalognummer: B1365192
CAS-Nummer: 4889-98-9
Molekulargewicht: 182.13 g/mol
InChI-Schlüssel: GYVWSEJMJPHQKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,7-Diaza-bicyclo[331]nonane-2,4,6,8-tetraone is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms and four carbonyl groups

Biochemische Analyse

Biochemical Properties

3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and van der Waals forces, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency. Additionally, 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone can form complexes with metal ions, which further modulate its biochemical activity .

Cellular Effects

The effects of 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling proteins such as p53 and NF-κB, 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone can induce apoptosis in cancer cells while promoting cell survival in normal cells. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting or activating their catalytic functions. For instance, it can inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis. Additionally, 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone can lead to adaptive cellular responses, such as increased expression of detoxifying enzymes and stress proteins .

Dosage Effects in Animal Models

The effects of 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone vary with different dosages in animal models. At low doses, it exhibits protective effects against oxidative stress and inflammation. At high doses, it can induce toxicity, leading to adverse effects such as liver damage and renal dysfunction. Threshold effects have been observed, where a specific dosage range maximizes the therapeutic benefits while minimizing toxicity.

Metabolic Pathways

3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for its biotransformation and detoxification. These interactions can affect metabolic flux and alter the levels of various metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone is transported and distributed through specific transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its distribution to various tissues. Additionally, it can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone is critical for its activity and function. It is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules. Targeting signals and post-translational modifications, such as phosphorylation, can direct it to specific organelles, enhancing its functional specificity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone can be achieved through several synthetic routes. One common method involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone . Another well-explored protocol is the one-step double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . These reactions typically require specific conditions, such as the presence of a catalyst and controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone may involve large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of different substituted derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Compared to similar compounds, 3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone stands out due to its specific arrangement of nitrogen atoms and carbonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

IUPAC Name

3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c10-4-2-1-3(6(12)8-4)7(13)9-5(2)11/h2-3H,1H2,(H,8,10,12)(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVWSEJMJPHQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(=O)NC(=O)C1C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 2
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 3
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 4
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 5
Reactant of Route 5
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone
Reactant of Route 6
3,7-Diaza-bicyclo[3.3.1]nonane-2,4,6,8-tetraone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.